molecular formula C15H30O3 B157758 Dodecanoic acid, 3-hydroxypropyl ester CAS No. 10108-22-2

Dodecanoic acid, 3-hydroxypropyl ester

Cat. No. B157758
CAS RN: 10108-22-2
M. Wt: 258.4 g/mol
InChI Key: CVYRIYSTCBFCIE-UHFFFAOYSA-N
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Description

Dodecanoic acid, 3-hydroxypropyl ester, also known as 3-hydroxypropyl dodecanoate, is a chemical compound with the molecular formula C15H30O3 . It has a molecular weight of 258.39700 . This compound is a derivative of dodecanoic acid, which is also known as lauric acid .


Molecular Structure Analysis

The molecular structure of Dodecanoic acid, 3-hydroxypropyl ester consists of a dodecanoic acid moiety and a 3-hydroxypropyl group. The exact structure can be represented by the InChI string: InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-13(16)12-14(17)15(18)19/h14,16H,2-12H2,1H3 .


Chemical Reactions Analysis

Esters, including Dodecanoic acid, 3-hydroxypropyl ester, undergo several types of reactions. One of the most important reactions of esters is hydrolysis, which can occur under acidic or basic conditions. Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .


Physical And Chemical Properties Analysis

Dodecanoic acid, 3-hydroxypropyl ester has a molecular weight of 258.39700 and a density of 0.932g/cm3 . The exact boiling point and melting point are not available .

Safety And Hazards

While specific safety data for Dodecanoic acid, 3-hydroxypropyl ester is not available, it’s important to handle all chemical substances with care. Always use appropriate personal protective equipment and follow safe laboratory practices .

Future Directions

The future directions for research on Dodecanoic acid, 3-hydroxypropyl ester could involve exploring its potential applications in various fields. Given that dodecanoic acid and its derivatives have been found to possess antibacterial, antifungal, antitumor, anti-inflammatory, antimycobacterial, and antiviral activities , it would be interesting to investigate if Dodecanoic acid, 3-hydroxypropyl ester shares these properties. Further studies could also focus on its synthesis and the development of new methods for its production.

properties

IUPAC Name

3-hydroxypropyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-12-15(17)18-14-11-13-16/h16H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYRIYSTCBFCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064947
Record name Dodecanoic acid, 3-hydroxypropyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecanoic acid, 3-hydroxypropyl ester

CAS RN

10108-22-2
Record name 3-Hydroxypropyl dodecanoate
Source CAS Common Chemistry
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Record name 3-Hydroxypropyl laurate
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Record name Dodecanoic acid, 3-hydroxypropyl ester
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Record name Dodecanoic acid, 3-hydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypropyl laurate
Source European Chemicals Agency (ECHA)
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Record name 3-HYDROXYPROPYL LAURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Kozhantayeva, Y Tashenov… - Rasayan Journal of …, 2022 - rasayanjournal.co.in
Circaea lutetiana is a medicinal plant in the Onagraceae family. The plant has been used for the treatment of wounds. As its chemical composition possesses valuable components, the …
Number of citations: 1 rasayanjournal.co.in
FM Menger, AL Galloway - Journal of the American Chemical …, 2004 - ACS Publications
This paper addresses a question not yet posed systematically in surfactant chemistry: How do the colloidal properties of surfactants respond to insertion of non-hydrocarbon …
Number of citations: 28 pubs.acs.org

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